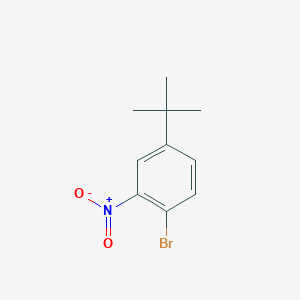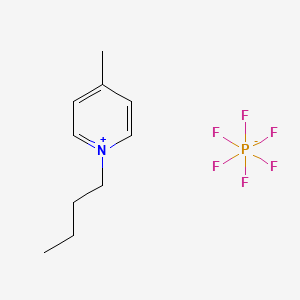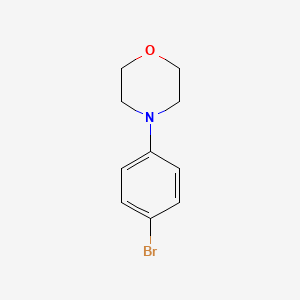
Ester pinacolique de l'acide allénylboronique
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that is used as a building block in organic synthesis. It is part of a broader class of organoboron compounds that have found extensive use in various chemical reactions due to their versatility and reactivity.
Synthesis Analysis
The synthesis of related organoboron compounds has been explored in several studies. For instance, the preparation of 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, a vinylboronate pinacol ester, is achieved through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, demonstrating high chemoselectivity for the Suzuki–Miyaura pathway over Heck coupling . Another study describes the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, via rhodium-catalyzed hydroboration of allyl phenyl sulfone . Additionally, a scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane has been developed using a continuous-flow and distillation process .
Molecular Structure Analysis
The molecular structure of organoboron compounds is often characterized by X-ray crystallography. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined by single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . Density functional theory (DFT) studies have also been performed to calculate the molecular structure of related compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, with results consistent with X-ray diffraction .
Chemical Reactions Analysis
Organoboron compounds participate in various chemical reactions. The vinylboronate pinacol ester mentioned earlier is used in selective synthesis of 1-substituted (E)-buta-1,3-dienes . Other compounds, such as 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, have been shown to be effective catalysts for the amide condensation of sterically demanding carboxylic acids . The reactivity of these compounds is influenced by their molecular structure, as seen in the comparison of pyridin-2-ylboron derivatives, where structural differences impact chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of organoboron compounds are closely related to their structure and reactivity. For instance, the compound 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane carries two independent probes for determining rates of formations of contact and solvent-separated ion pairs, showcasing its utility in studying reaction kinetics . The crystalline structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides insights into the coordination of the boron atom and its impact on the density and stability of the compound .
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura catalysées par le palladium
Ce composé est utilisé comme réactif dans les réactions de couplage croisé de Suzuki-Miyaura catalysées par le palladium . Ces réactions sont un type de réaction de couplage croisé catalysée par le palladium, largement utilisées en synthèse organique pour la formation de liaisons carbone-carbone .
Métathèse des oléfines
L'ester pinacolique de l'acide allénylboronique est également utilisé dans la métathèse des oléfines, une réaction qui implique la redistribution des fragments alkylène des alcènes (oléfines) par la scission et la régénération de doubles liaisons carbone-carbone .
Additions radicalaires intermoléculaires
Ce composé est impliqué dans les additions radicalaires intermoléculaires . Ce sont des réactions où un radical s'additionne à une molécule pour former un nouveau radical, conduisant souvent à des réactions en chaîne .
Allylboration des aldéhydes
Il est utilisé dans l'allylboration des aldéhydes, catalysée par des acides phosphoriques à base de diol spirobiindane chiral (SPINOL) . Cette réaction implique l'addition d'un acide allylboronique à un aldéhyde pour former un alcool homoallylique .
Hydrovinylation régiosélective catalysée par le cobalt de diènes avec des alcènes
Ce composé est utilisé dans l'hydrovinylation régiosélective catalysée par le cobalt de diènes avec des alcènes . Cette réaction implique l'addition d'un atome d'hydrogène et d'un groupe vinyle à travers une double liaison carbone-carbone .
Transfert d'énergie templaté par l'acide nucléique conduisant à une réaction de photolibération
L'this compound est utilisé dans le transfert d'énergie templaté par l'acide nucléique conduisant à une réaction de photolibération . Il s'agit d'un processus où l'énergie d'une molécule photoexcité est transférée à une autre molécule, conduisant à une réaction .
Réactions de Hosomi-Sakurai stéréosélectives catalysées par l'indium
Ce composé est utilisé dans les réactions de Hosomi-Sakurai stéréosélectives catalysées par l'indium . Ces réactions impliquent l'addition d'un allylsilane à un composé carbonylé, catalysée par l'indium .
Additif de coupure de surcharge pour les cellules lithium-ion
Il est intéressant de noter que l'this compound a été évalué comme un additif de coupure de surcharge efficace pour les cellules lithium-ion . Il augmente la sécurité intrinsèque des cellules lithium-ion pendant le fonctionnement à des potentiels de coupure de charge élevés jusqu'à 4,5 V vs. Li/Li+ .
Safety and Hazards
Mécanisme D'action
Target of Action
Allenylboronic acid pinacol ester, also known as 2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane, primarily targets carboxylic acids . It is also used as a shutdown overcharge additive to increase the intrinsic safety of lithium-ion cells .
Mode of Action
The compound reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield . Homoallylic alcohols can also be formed by allylboration of aldehydes . In lithium-ion cells, it operates at elevated charge cutoff potentials up to 4.5 V vs. Li/Li+ .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis . It also participates in intermolecular radical additions . Furthermore, it is used in allylboration of aldehydes catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids .
Result of Action
The result of the compound’s action is the formation of homoallylic alcohols . In lithium-ion cells, it leads to an immense increase in the charge transfer resistance after electrode shutdown, hinting to the formation of a lithium ion-insulating layer on the positive electrode surface .
Action Environment
The compound is sensitive to moisture and is incompatible with oxidizing agents . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . The recommended storage temperature is 2 - 8°C . These environmental factors can influence the compound’s action, efficacy, and stability.
Propriétés
InChI |
InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAOMXUZZONOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470474 | |
| Record name | Allenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865350-17-0 | |
| Record name | Allenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)



![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)






